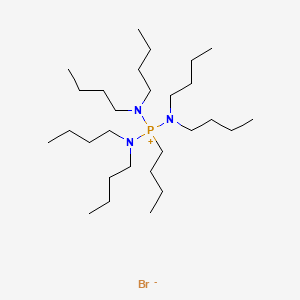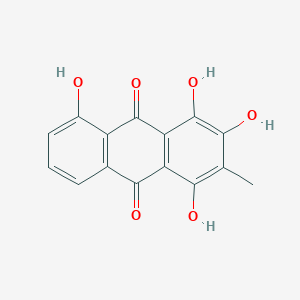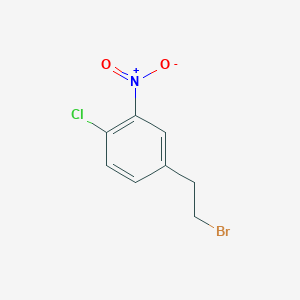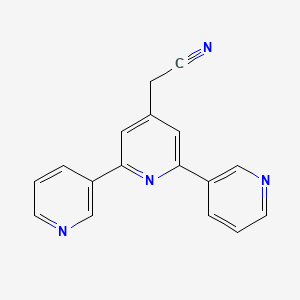
N-Me-Lys-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-lysine methyl ester hydrochloride, commonly referred to as N-Me-Lys-OMe.HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a methyl ester group at the carboxyl terminus. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-lysine methyl ester hydrochloride typically involves the methylation of L-lysine followed by esterification. The process can be summarized in the following steps:
Methylation of L-lysine: L-lysine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. This step introduces a methyl group to the nitrogen atom of the lysine side chain.
Esterification: The resulting N-methyl-L-lysine is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: The final product, N-Methyl-L-lysine methyl ester, is treated with hydrochloric acid to obtain the hydrochloride salt form, N-Me-Lys-OMe.HCl
Industrial Production Methods
Industrial production of N-Methyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: N-Me-Lys-OMe.HCl can participate in nucleophilic substitution reactions, where the methyl ester group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted lysine derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a precursor for the preparation of various lysine derivatives.
Biology: Employed in studies related to protein modification and enzyme activity. It is used to investigate the role of lysine methylation in biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting lysine methylation pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-Methyl-L-lysine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lysine methylation, such as lysine methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues in proteins, leading to changes in protein function and regulation. The methylation of lysine residues can affect various cellular processes, including gene expression, signal transduction, and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride (Boc-Lys-OMe.HCl): A protected form of lysine used in peptide synthesis.
Nα-Acetyl-L-lysine methyl ester hydrochloride: Another lysine derivative with an acetyl group at the alpha position.
H-Lys-OMe.2HCl: A lysine derivative with two hydrochloride groups .
Uniqueness
N-Methyl-L-lysine methyl ester hydrochloride is unique due to the presence of a methyl group on the nitrogen atom of the lysine side chain. This modification imparts distinct chemical properties and reactivity compared to other lysine derivatives. The methylation of the nitrogen atom can influence the compound’s interaction with enzymes and other biomolecules, making it a valuable tool in biochemical and pharmaceutical research.
Eigenschaften
Molekularformel |
C8H19ClN2O2 |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
methyl (2S)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
VOMBYPVECYNCTN-FJXQXJEOSA-N |
Isomerische SMILES |
CN[C@@H](CCCCN)C(=O)OC.Cl |
Kanonische SMILES |
CNC(CCCCN)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


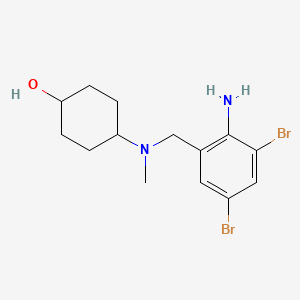
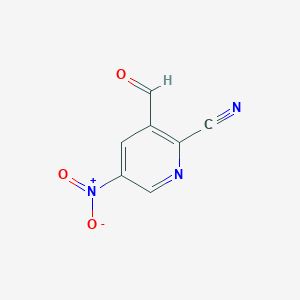
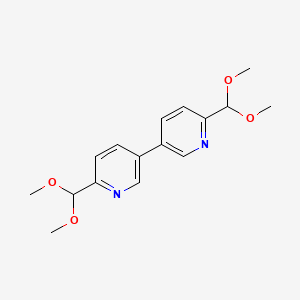
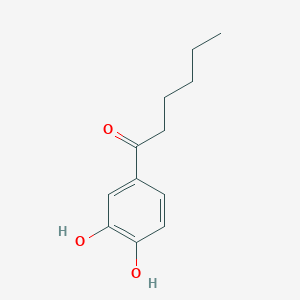
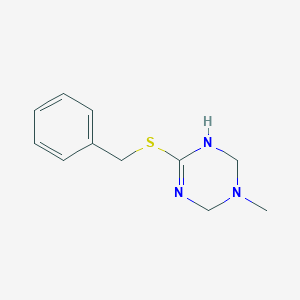
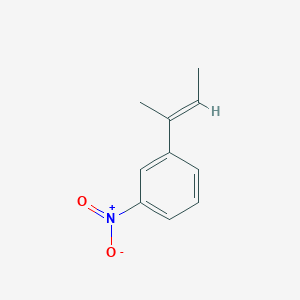
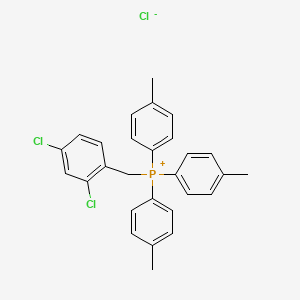

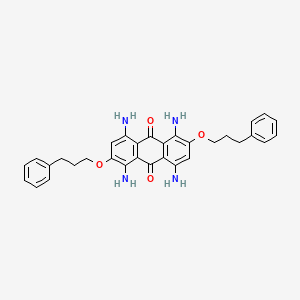
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
